REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([C:9]([Br:12])=[CH:10][N:11]=1)[C:5]([O:7][CH3:8])=[O:6].[CH2:13]([N:15]=[C:16]=[O:17])[CH3:14]>C(Cl)(Cl)Cl>[Br:12][C:9]1[C:4]([C:5]([O:7][CH3:8])=[O:6])=[CH:3][C:2]([NH:1][C:16]([NH:15][CH2:13][CH3:14])=[O:17])=[N:11][CH:10]=1
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Name
|
|
Quantity
|
200 g
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Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)OC)C(=CN1)Br
|
Name
|
|
Quantity
|
1.2 L
|
Type
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solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
204 mL
|
Type
|
reactant
|
Smiles
|
C(C)N=C=O
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Control Type
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UNSPECIFIED
|
Setpoint
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40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The mixture was then cooled to room temperature
|
Type
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CONCENTRATION
|
Details
|
concentrated
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Type
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DISSOLUTION
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Details
|
the solid was dissolved in 2:1 ethyl acetate
|
Type
|
EXTRACTION
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Details
|
This solution was extracted with water (1 L)
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Type
|
EXTRACTION
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Details
|
the water was back extracted with ethyl acetate (300 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layers were combined then dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN=C(C=C1C(=O)OC)NC(=O)NCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 261 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |